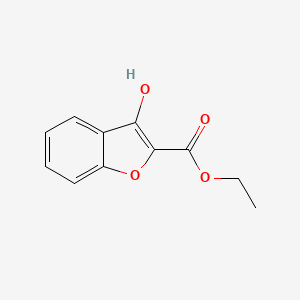

Ethyl 3-hydroxybenzofuran-2-carboxylate

Descripción general

Descripción

Ethyl 3-hydroxybenzofuran-2-carboxylate is an organic compound with the molecular formula C11H10O4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group at the 2-position and a hydroxyl group at the 3-position. It has a molecular weight of 206.19 g/mol and exhibits a melting point of 70.5-71.5°C .

Mecanismo De Acción

Target of Action

Ethyl 3-hydroxybenzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives, in general, are known to interact with various biological targets leading to their diverse pharmacological activities .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Pharmacokinetics

The compound has a predicted boiling point of 3009±220 °C and a predicted density of 1295±006 g/cm3 . These properties may influence the compound’s bioavailability.

Result of Action

Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-hydroxybenzofuran-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. This compound can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, it has been observed to interact with certain proteins involved in oxidative stress response, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been found to alter the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular responses to oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress within cells. Additionally, it can activate transcription factors that regulate the expression of genes involved in cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which can then participate in further biochemical reactions. The compound can also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for certain cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxybenzofuran-2-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method is advantageous due to the availability of starting materials such as Fe(III) salt, oxidant (t-BuO)2, and ligand (1,10-phenanthroline) . Another method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products

Oxidation: Formation of ketones or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-hydroxybenzofuran-2-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: It is used in the study of enzyme interactions and metabolic pathways involving benzofuran compounds.

Industry: It is used in the development of new materials and pharmaceuticals due to its versatile chemical properties.

Comparación Con Compuestos Similares

Ethyl 3-hydroxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with a nitro group at the 5-position, which imparts different chemical and biological properties.

Benzofuran-2-carboxylic acid: Lacks the ethyl ester and hydroxyl groups, resulting in different reactivity and applications.

3-Hydroxybenzofuran: Lacks the carboxylate group, affecting its solubility and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Actividad Biológica

Ethyl 3-hydroxybenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor , antibacterial , antioxidative , and anti-viral effects. this compound specifically has been investigated for its potential in various therapeutic contexts.

Target Interactions

This compound interacts with multiple biological targets, leading to its pharmacological effects. The compound is known to modulate the activity of various enzymes and proteins involved in critical biochemical pathways. Notably, it can act as a substrate for cytochrome P450 enzymes, influencing the metabolism of various compounds.

Biochemical Pathways

The compound's interactions extend to several biochemical pathways:

- Antioxidant Activity : It has been shown to inhibit enzymes that produce reactive oxygen species (ROS), thus reducing oxidative stress in cells.

- Cell Signaling : this compound influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.

Cellular Effects

This compound exhibits significant effects on various cell types:

- Gene Expression : The compound can alter the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage.

- Cytotoxicity : In studies involving cancer cell lines, it demonstrated notable cytotoxic effects, particularly against breast and colon cancer cells .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Breast Cancer | 12.5 | Anticancer | |

| Colon Cancer | 15.0 | Anticancer | |

| Liver Cancer | 10.0 | Anticancer |

These findings indicate that this compound possesses significant anticancer properties across various cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for therapeutic use:

- Predicted Boiling Point : Approximately 300.9 °C.

- Density : Estimated at 1.295 g/cm³.

Propiedades

IUPAC Name |

ethyl 3-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMVMKXUQAQMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3-hydroxybenzofuran-2-carboxylate in the synthesis of benzofuran analogs of anthranilic acid derivatives?

A1: this compound serves as a crucial starting material for synthesizing the target benzofuran analogs. The abstract states that it is prepared through a single-pot synthesis using methyl salicylate and diethylbromomalonate []. This compound then reacts with various aromatic amines in the presence of hydrochloric acid to produce ethyl-3-arylaminobenzofuran-2-carboxylates, which are the desired benzofuran analogs of anthranilic acid derivatives [].

Q2: What are the advantages of using microwave irradiation compared to conventional heating in synthesizing ethyl-3-arylaminobenzofuran-2-carboxylates from this compound?

A2: The research highlights that microwave irradiation offers a faster reaction time compared to conventional heating while achieving comparable yields []. Furthermore, the microwave-assisted synthesis eliminates the use of solvents, reducing the risk of explosions during the process []. This method proves to be simpler, safer, and more time-efficient for synthesizing the desired benzofuran analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.